Benzyl 10-oxodecanoate

説明

Synthesis Analysis

Benzyl 10-oxodecanoate is synthesized by the reaction of benzyl alcohol and decanoic acid. In a related study, benzyl alcohol was used as a substrate in a series of reactions involving benzil and sodium borohydride to form a hydrobenzoin product .

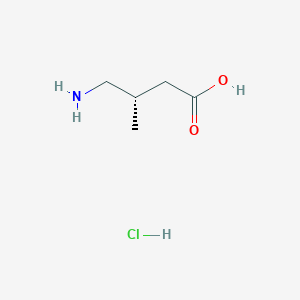

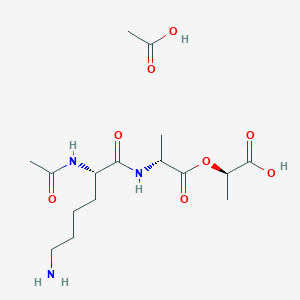

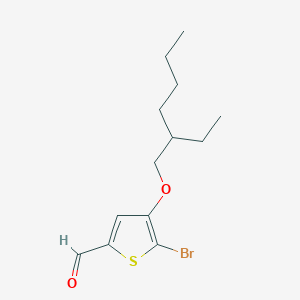

Molecular Structure Analysis

The molecular formula of this compound is C17H24O3. It has a molecular weight of 276.4 g/mol.

科学的研究の応用

Photocatalytic Oxidation

Benzyl 10-oxodecanoate finds application in photocatalytic oxidation processes. For instance, the 9-Phenyl-10-methylacridium ion effectively catalyzes the solvent-free selective photocatalytic oxidation of benzyl alcohol to benzaldehyde under visible light irradiation. This process is facilitated by efficient photoinduced electron transfer from benzyl alcohol to the excited state of the acridinium ion (Ohkubo, Suga, & Fukuzumi, 2006).

Synthesis of Ketones

This compound is used in the synthesis of ketones from carboxylic acids and Grignard reagents. This process involves various reactants, including 1-chloro-N,N,2-trimethylpropenylamine and adipic acid monomethyl ester, to produce ketones like methyl 6-oxodecanoate (Fujisawa & Sato, 2003).

Molecular Recognition Studies

In molecular recognition studies, this compound derivatives play a role. Lanthanide(III) complexes, for instance, use ligands that contain a benzyl component for the molecular recognition of sialic acid. This is achieved through cooperative two-site binding involving both ester formation and coordination to the lanthanide ion (Regueiro-Figueroa et al., 2010).

Oxidizing Reagent Research

Potassium ferrate(VI), an oxidizing reagent, is studied using benzyl alcohol as a model. Research into this reagent's effectiveness in oxidizing organic substrates in nonaqueous media has shown promising results in achieving quantitative formation of benzaldehyde from benzyl alcohol, without overoxidation to benzoic acid (Delaude & Laszlo, 1996).

Enhancement of Chemical Reactions

Fine carbon particles have been found to enhance chemical reactions such as the alkaline hydrolysis of benzyl benzoate. This enhancement, realized through the use of fine carbon particles, can significantly affect the rate of reactions, including those that already occur completely in the film, such as the alkaline hydrolysis of benzyl benzoate (Janakiraman & Sharma, 1985).

作用機序

Target of Action

It’s worth noting that benzyl compounds, such as benzyl benzoate, have been found to exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .

Biochemical Pathways

Benzyl compounds have been associated with the disruption of normal functioning in parasites, leading to their death .

Result of Action

Benzyl compounds like benzyl benzoate have been found to exert toxic effects on the nervous system of parasites, leading to their death .

特性

IUPAC Name |

benzyl 10-oxodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c18-14-10-5-3-1-2-4-9-13-17(19)20-15-16-11-7-6-8-12-16/h6-8,11-12,14H,1-5,9-10,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNMVXMXGUFNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)

![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)

![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)